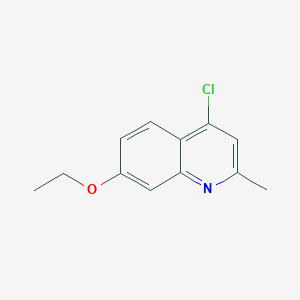

Quinoline, 4-chloro-7-ethoxy-2-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La quinoléine, 4-chloro-7-éthoxy-2-méthyl- est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. Ce composé est caractérisé par la présence d'un atome de chlore en position 4, d'un groupe éthoxy en position 7 et d'un groupe méthyle en position 2 sur le cycle quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale, en agrochimie et en science des matériaux.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Matières premières : La synthèse de la quinoléine, 4-chloro-7-éthoxy-2-méthyl- commence généralement avec des dérivés de quinoléine disponibles dans le commerce.

Ethoxylation : Le groupe éthoxy en position 7 peut être introduit via des réactions de substitution nucléophile utilisant de l'alcool éthylique en présence d'une base comme l'éthylate de sodium.

Méthylation : Le groupe méthyle en position 2 peut être introduit par alkylation de Friedel-Crafts utilisant du chlorure de méthyle et un catalyseur acide de Lewis tel que le chlorure d'aluminium.

Méthodes de production industrielle

La production industrielle de dérivés de la quinoléine implique souvent des procédés en flux continu pour améliorer l'efficacité et le rendement. Des catalyseurs tels que le palladium sur carbone (Pd/C) ou d'autres catalyseurs hétérogènes sont utilisés pour faciliter les réactions dans des conditions contrôlées de température et de pression.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : La quinoléine, 4-chloro-7-éthoxy-2-méthyl- peut subir des réactions d'oxydation pour former des N-oxydes de quinoléine. Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : La réduction du cycle quinoléine peut être réalisée à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier en position substituée par le chlore, en utilisant des nucléophiles tels que les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Hydrure de lithium et d'aluminium, palladium sur carbone (Pd/C) avec du gaz hydrogène.

Substitution : Amines, thiols, éthylate de sodium.

Principaux produits formés

Oxydation : N-oxydes de quinoléine.

Réduction : Dérivés de la quinoléine réduits.

Substitution : Dérivés de la quinoléine substitués par des amines ou des thiols.

Applications De Recherche Scientifique

Chimie

La quinoléine, 4-chloro-7-éthoxy-2-méthyl- est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes. Son motif de substitution unique en fait un bloc de construction précieux en synthèse organique.

Biologie

En recherche biologique, ce composé est étudié pour ses propriétés antimicrobiennes et antimalariques potentielles. Les dérivés de la quinoléine sont connus pour inhiber la croissance de divers agents pathogènes, ce qui en fait des candidats pour le développement de médicaments.

Médecine

Les dérivés de la quinoléine, dont la 4-chloro-7-éthoxy-2-méthyl-quinoléine, sont explorés pour leur potentiel thérapeutique dans le traitement de maladies telles que le paludisme, le cancer et les infections bactériennes. Leur capacité à interagir avec l'ADN et les protéines les rend utiles en chimie médicinale.

Industrie

Dans le secteur industriel, les dérivés de la quinoléine sont utilisés dans la production de colorants, de pigments et d'agrochimiques. Leur stabilité et leur réactivité les rendent adaptés à diverses applications en science des matériaux.

Mécanisme d'action

Le mécanisme d'action de la quinoléine, 4-chloro-7-éthoxy-2-méthyl-, implique son interaction avec des macromolécules biologiques telles que l'ADN et les protéines. Le composé peut s'intercaler dans l'ADN, perturbant son fonctionnement et inhibant la réplication des agents pathogènes. De plus, il peut se lier aux enzymes et aux protéines, modifiant leur activité et entraînant des effets antimicrobiens.

Mécanisme D'action

The mechanism of action of quinoline, 4-chloro-7-ethoxy-2-methyl- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and inhibiting the replication of pathogens. Additionally, it can bind to enzymes and proteins, altering their activity and leading to antimicrobial effects.

Comparaison Avec Des Composés Similaires

Composés similaires

4-Chloro-2-méthylquinoléine : Structure similaire mais sans le groupe éthoxy en position 7.

4-Chloro-7-méthylquinoléine : Structure similaire mais sans le groupe éthoxy et avec un groupe méthyle en position 7 à la place.

4-Chloro-2,7-diméthylquinoléine : Structure similaire mais avec un groupe méthyle supplémentaire en position 7.

Unicité

La quinoléine, 4-chloro-7-éthoxy-2-méthyl-, est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe éthoxy en position 7 améliore sa solubilité et sa réactivité, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.

Propriétés

Numéro CAS |

66735-23-7 |

|---|---|

Formule moléculaire |

C12H12ClNO |

Poids moléculaire |

221.68 g/mol |

Nom IUPAC |

4-chloro-7-ethoxy-2-methylquinoline |

InChI |

InChI=1S/C12H12ClNO/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3 |

Clé InChI |

KPADJJXCAQFBKF-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC2=NC(=CC(=C2C=C1)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)

![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)

![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)

![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)